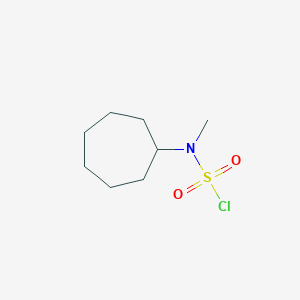

N-cycloheptyl-N-methylsulfamoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptyl-N-methylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2S/c1-10(13(9,11)12)8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLUVZGYTHEIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCCC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profile of N Cycloheptyl N Methylsulfamoyl Chloride

Electrophilic Nature and Nucleophilic Reaction Pathways

The sulfur atom in N-cycloheptyl-N-methylsulfamoyl chloride is bonded to two highly electronegative oxygen atoms and a chlorine atom, resulting in a significant partial positive charge. This pronounced electrophilicity makes the sulfur center the primary site for nucleophilic attack.

Attack on the Sulfur Atom: Mechanisms of Sulfamoylation Reactions

Sulfamoylation, the transfer of the sulfamoyl group (R₂NSO₂⁻) to a nucleophile, is the characteristic reaction of sulfamoyl chlorides. The reaction with a nucleophile (Nu⁻) proceeds via a nucleophilic substitution pathway at the sulfur atom. The mechanism can be described as either a concerted Sₙ2-type process or a stepwise addition-elimination (A-E) mechanism. nih.gov

The reaction is often facilitated by a base to deprotonate the nucleophile (e.g., an alcohol or amine) or to scavenge the HCl byproduct. The choice of base and solvent is critical, as strong bases can sometimes lead to the decomposition of the sulfamoyl chloride reagent. researchgate.net The use of non-nucleophilic, sterically hindered bases or tertiary amines is common. Solvents like N,N-dimethylacetamide have been shown to accelerate the reaction. researchgate.net

| Catalyst/Base | Solvent | Nucleophile | Observations |

| DMAP | Various | Alcohols | Allows sulfamoylation to occur under very mild conditions. |

| Strong Bases (e.g., NaH) | Various | Alcohols | Can lead to decomposition of the sulfamoyl chloride, resulting in low yields. researchgate.net |

| No Base | DMA | Alcohols | Reaction proceeds effectively, indicating the solvent can facilitate the reaction. researchgate.net |

| N-methylimidazole | Various | Alcohols | Catalyzes sulfamoylation using activated aryl sulfamates as transfer agents. |

Chemoselectivity in Reactions with Polyfunctionalized Nucleophiles

When this compound reacts with a molecule containing multiple different nucleophilic sites, such as an amino alcohol, the outcome is dictated by the relative nucleophilicity of these sites. In general, amines are more nucleophilic than alcohols. This difference is attributed to nitrogen being less electronegative than oxygen, making its lone pair of electrons more available for donation. researchgate.net

Consequently, in reactions with amino alcohols, sulfamoylation occurs preferentially at the nitrogen atom (N-sulfamoylation or sulfamidation) over the oxygen atom (O-sulfamoylation or sulfamation). researchgate.netgalchimia.com This inherent chemoselectivity allows for the selective modification of the amino group in the presence of a hydroxyl group without the need for protecting groups. The general order of reactivity for competing nucleophiles is primary amines > secondary amines > primary alcohols > secondary alcohols. galchimia.com The bulky cycloheptyl group on the sulfamoyl chloride may further enhance this selectivity by favoring attack at the less sterically hindered nucleophilic site.

Stereochemical Outcomes of Nucleophilic Additions

Nucleophilic substitution at the tetracoordinate, tetrahedral sulfur center of a sulfamoyl chloride is mechanistically analogous to the classic Sₙ2 reaction at a carbon center. nih.gov Although the sulfur atom in this compound is not a stereocenter, the reaction proceeds through a transition state or intermediate that leads to a defined stereochemical outcome. nih.gov

Theoretical and experimental studies on related sulfonyl systems show that these substitutions overwhelmingly proceed with inversion of configuration at the sulfur atom. nih.govmdpi.com This occurs whether the reaction is a concerted Sₙ2 displacement or a stepwise addition-elimination (A-E) process where the entering nucleophile and the leaving group occupy apical positions in the trigonal bipyramidal intermediate. nih.gov

When this compound reacts with a chiral nucleophile, such as a chiral secondary alcohol, the reaction at the achiral sulfur center does not create a new stereocenter there. However, the integrity of the stereocenter in the nucleophile is maintained. The bulky and conformationally complex N-cycloheptyl-N-methylsulfamoyl group could potentially influence the diastereoselectivity of reactions with substrates containing multiple chiral centers or prochiral faces by favoring the approach of the nucleophile from the less sterically hindered direction.

Radical-Mediated Transformations Involving Sulfamoyl Chlorides

Beyond ionic pathways, this compound can undergo transformations via radical intermediates. The sulfur-chlorine bond is susceptible to homolytic cleavage under appropriate conditions, generating a reactive sulfamoyl radical.

Silyl (B83357) Radical Activation and Hydrosulfamoylation Mechanisms

While single-electron reduction of sulfamoyl chlorides is challenging, they can be readily activated via chlorine atom abstraction by a silyl radical. acs.org This forms the basis for the hydrosulfamoylation of alkenes, a powerful method for creating alkylsulfonamides. acs.org This process is typically achieved using photoredox catalysis.

The mechanism is initiated by a photocatalyst, such as Eosin Y, which, upon irradiation with visible light, enters an excited state. The excited photocatalyst oxidizes a silane, commonly tris(trimethylsilyl)silane (B43935) (TTMSS), to generate a silyl radical. acs.org This highly reactive silyl radical then abstracts the chlorine atom from the this compound. This key step is efficient and generates the critical N-cycloheptyl-N-methylsulfamoyl radical. acs.org The sulfamoyl radical can then engage in further reactions, most notably addition to alkenes.

Carbon-Sulfur (C-S) Bond Formation via Radical Intermediates

The formation of a carbon-sulfur (C-S) bond via a radical pathway is exemplified by the Giese reaction, which involves the addition of a radical to an electron-deficient alkene. chem-station.com The N-cycloheptyl-N-methylsulfamoyl radical, generated as described above, readily adds to the double bond of an alkene. acs.org This addition is regioselective, with the sulfur atom adding to the less substituted carbon of the double bond to form a more stable carbon-centered radical on the more substituted carbon.

| Alkene Type | Sulfonyl/Sulfamoyl Chloride Type | Yield Range | Diastereoselectivity (for cyclic alkenes) |

| Linear Terminal | Aryl & Alkyl | Good to Excellent | N/A |

| gem-Disubstituted | Aryl & Alkyl | Good to Excellent | N/A |

| 1,2-Disubstituted (Cyclic) | Aryl & Alkyl | Good | Excellent nih.gov |

| Electron-Deficient | Aryl & Alkyl | Moderate to Excellent nih.gov | Good |

| Heteroaryl-Substituted | Aryl & Alkyl | Moderate to Good nih.gov | N/A |

Kinetic and Mechanistic Investigations of Sulfamoyl Chloride Reactions

The study of the reaction kinetics and mechanisms of sulfamoyl chlorides, including this compound, is crucial for understanding their reactivity and optimizing their applications in organic synthesis. While specific studies on this compound are limited, a significant body of research on analogous sulfamoyl and sulfonyl chlorides provides a framework for predicting its behavior.

The rates and mechanisms of reactions involving sulfamoyl chlorides are significantly influenced by the solvent. The solvolysis of N,N-dimethylsulfamoyl chloride, a close structural analog, has been shown to be sensitive to both solvent nucleophilicity and ionizing power, which is characteristic of a bimolecular (SN2) pathway rather than a dissociative (SN1) mechanism. nih.gov An increase in solvent polarity generally accelerates reactions that involve the development of charge in the transition state. wikipedia.org For the solvolysis of this compound, polar protic solvents are expected to facilitate the reaction by stabilizing the developing negative charge on the leaving chloride ion and the partial positive charge on the sulfur atom in the transition state.

The extended Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with solvent parameters:

log(k/k₀) = lN + mY

where k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively, l is the sensitivity to solvent nucleophilicity (N), and m is the sensitivity to solvent ionizing power (Y). For reactions proceeding via an SN2 mechanism, both l and m values are significant. nih.gov

Table 1: Expected Trend of Solvent Effects on the Solvolysis Rate of this compound

| Solvent Type | Polarity | Hydrogen Bonding Ability | Expected Relative Rate | Rationale |

|---|---|---|---|---|

| Nonpolar, Aprotic | Low | None | Slow | Poor stabilization of the charged transition state. |

| Polar, Aprotic | High | None | Moderate | Stabilization of the transition state through dipole-dipole interactions. |

It is important to note that highly viscous solvents can decrease reaction rates by slowing the diffusion of dissolved particles and reducing collision frequency. libretexts.org

Deuterium (B1214612) isotope effects are a powerful tool for elucidating reaction mechanisms. In the hydrolysis of sulfamoyl chlorides, a solvent isotope effect (kH₂O/kD₂O) greater than 1 is typically observed, which is consistent with a mechanism where water acts as a nucleophile in the rate-determining step. For instance, the hydrolysis of dimethylsulfamoyl chloride exhibits a significant solvent isotope effect. acs.org A kinetic solvent isotope effect (KSIE) greater than 2 can indicate that a second water molecule is acting as a general base catalyst in the transition state. koreascience.kr

In the context of this compound hydrolysis, a primary kinetic isotope effect would be expected if a proton transfer from the attacking water molecule is involved in the rate-determining step. The magnitude of the isotope effect can provide insights into the symmetry of the transition state for this proton transfer.

For aminolysis reactions, a similar deuterium isotope effect can be observed when using a deuterated amine (R₂ND₂) versus a non-deuterated amine (R₂NH₂). A primary isotope effect would suggest that the N-H bond is being broken in the rate-determining step, which could be the case if the amine acts as a nucleophile and a proton is subsequently removed in the same step or if a proton is transferred from the amine in the transition state.

The reactions of sulfamoyl chlorides with nucleophiles are generally considered to proceed through a concerted SN2-like mechanism, which involves a single transition state and no stable intermediate. nih.govmdpi.com In this mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to the simultaneous breaking of the sulfur-chlorine bond.

However, under certain conditions, the possibility of short-lived, high-energy intermediates cannot be entirely ruled out. For some reactions at a tetracoordinate sulfur atom, an addition-elimination mechanism involving a trigonal bipyramidal intermediate has been proposed. mdpi.com In such a scenario for this compound, the nucleophile would add to the sulfur atom to form a pentacoordinate sulfurane intermediate, which would then collapse by expelling the chloride ion.

The direct observation and characterization of such transient intermediates are challenging due to their short lifetimes. Techniques such as low-temperature spectroscopy or advanced mass spectrometry could potentially be employed to detect these species. In the absence of direct evidence, the prevailing view for the reactions of most sulfamoyl chlorides remains a concerted SN2 mechanism.

Influence of Cycloheptyl and N-Methyl Substituents on Reactivity

The nature of the substituents on the nitrogen atom of a sulfamoyl chloride plays a critical role in modulating its reactivity through a combination of steric and electronic effects.

The N-cycloheptyl and N-methyl groups on this compound influence its reactivity in several ways.

Steric Hindrance: The bulky cycloheptyl group can sterically hinder the approach of nucleophiles to the electrophilic sulfur center. This steric hindrance can decrease the rate of reaction compared to less sterically demanding N-alkyl groups. The interplay between the steric properties of the N-substituent and the nucleophile can govern the regioselectivity of the reaction in some cases. nih.gov

Electronic Effects: Alkyl groups, such as methyl and cycloheptyl, are generally considered to be electron-donating through an inductive effect. This electron donation to the nitrogen atom can, in turn, increase the electron density on the sulfur atom, making it slightly less electrophilic. This effect would tend to decrease the reactivity of the sulfamoyl chloride towards nucleophiles.

Table 2: Predicted Relative Reactivity of N-Substituted Sulfamoyl Chlorides Based on Substituent Effects

| Sulfamoyl Chloride | N-Substituents | Dominant Effect | Predicted Relative Reactivity |

|---|---|---|---|

| N,N-Dimethylsulfamoyl Chloride | Two Methyl groups | Electronic (donating) | High |

| This compound | One Methyl, one Cycloheptyl group | Steric (hindrance) | Moderate |

The cycloheptyl ring is a flexible seven-membered ring that can exist in several conformations, such as the chair and boat forms. The conformational flexibility of the cycloheptyl group can influence the reactivity of the sulfamoyl chloride. The different conformations can present varying degrees of steric hindrance to the approaching nucleophile.

Advanced Spectroscopic and Structural Elucidation of N Cycloheptyl N Methylsulfamoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For N-cycloheptyl-N-methylsulfamoyl chloride, ¹H and ¹³C NMR, complemented by two-dimensional techniques, are essential for an unambiguous assignment of its atoms and their connectivity.

The ¹H NMR spectrum is used to identify the chemical environment of hydrogen atoms within the molecule. The electron-withdrawing nature of the N-methylsulfamoyl chloride group significantly influences the chemical shifts of adjacent protons, causing them to appear at lower fields (deshielded) compared to simple alkanes. oregonstate.edu

The N-methyl (N-CH₃) protons are expected to produce a sharp singlet, as they have no adjacent protons to couple with. Their proximity to the electronegative nitrogen and the sulfonyl group would shift this signal downfield. The methine proton on the cycloheptyl ring directly attached to the nitrogen (N-CH) would be the most deshielded of the ring protons, appearing as a complex multiplet due to coupling with the four adjacent methylene (B1212753) protons. The remaining methylene (-CH₂-) protons of the cycloheptyl ring would appear as a series of broad, overlapping multiplets in the upfield, aliphatic region of the spectrum. compoundchem.com

Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | Multiplet (m) | 1H | N-CH (cycloheptyl C1-H) |

| ~ 2.9 - 3.1 | Singlet (s) | 3H | N-CH₃ |

| ~ 1.5 - 1.9 | Multiplet (m) | 12H | Cycloheptyl -CH₂- |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is typically not observed, resulting in a spectrum where each unique carbon atom appears as a single peak. oregonstate.edu

In this compound, the carbon atom of the N-methyl group (N-CH₃) would appear as a distinct signal. The carbon atoms of the cycloheptyl ring would show four separate signals due to molecular symmetry (C1, C2/C7, C3/C6, and C4/C5). The C1 carbon, directly bonded to the nitrogen, is expected to be the most deshielded of the ring carbons, appearing significantly downfield. spectrabase.comwisc.edu The chemical shifts of the other ring carbons would be found in the typical aliphatic range.

Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS at 0.00 ppm.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 60 - 65 | N-CH (cycloheptyl C1) |

| ~ 35 - 40 | N-CH₃ |

| ~ 30 - 35 | Cycloheptyl C2/C7 |

| ~ 28 - 30 | Cycloheptyl C3/C6 |

| ~ 25 - 28 | Cycloheptyl C4/C5 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the complex structural assignments of this compound by revealing correlations between nuclei. libretexts.orgwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton coupling networks. A key correlation would be observed between the N-CH proton (at C1) and the protons of the adjacent methylene groups (C2 and C7) on the cycloheptyl ring, confirming their connectivity. Further cross-peaks would map the sequence of protons around the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.org It would be used to definitively link the predicted ¹H and ¹³C NMR assignments. For example, the downfield N-CH proton signal would show a cross-peak with the downfield C1 carbon signal, while the N-CH₃ proton singlet would correlate with the N-CH₃ carbon signal. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This would be vital for confirming the connection of the substituent to the ring. Key correlations would include a cross-peak between the N-CH₃ protons and the C1 carbon of the cycloheptyl ring, and between the N-CH proton of the ring and the N-CH₃ carbon. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies nuclei that are close in space, irrespective of their bonding. It could be used to confirm the spatial proximity between the N-methyl group protons and the protons on the cycloheptyl ring, particularly the N-CH proton and those on the C2 and C7 positions.

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real time directly within the NMR tube or in a flow cell connected to the spectrometer. beilstein-journals.orgnih.gov This method offers the ability to track the consumption of reactants, the formation of products, and the appearance of any transient intermediates without the need for quenching or sample workup.

For the synthesis of this compound, which could be prepared via the reaction of N-methylcycloheptylamine with sulfuryl chloride (SO₂Cl₂), in-situ ¹H NMR would be highly informative. The reaction could be monitored by observing the disappearance of the N-H proton signal from the starting secondary amine and the simultaneous appearance of the characteristic downfield signals for the N-CH and N-CH₃ protons of the product. This real-time data allows for the determination of reaction kinetics, optimization of reaction conditions (such as temperature and addition rates), and the detection of potential side-products or unstable intermediates that might not be observable by conventional offline analysis. nih.govcam.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). americanpharmaceuticalreview.com These two methods are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa.

The sulfamoyl chloride (-SO₂Cl) group exhibits several distinct and strong vibrational bands, making it readily identifiable. The most prominent of these are the asymmetric and symmetric stretching vibrations of the sulfur-oxygen double bonds (S=O). These typically appear as two very strong bands in the infrared spectrum. acdlabs.comresearchgate.net The sulfur-chlorine (S-Cl) stretch is also a key diagnostic peak, though it appears at a much lower frequency and is often more easily observed in the Raman spectrum. cdnsciencepub.com

In addition to the sulfamoyl chloride group, the spectrum will be populated by bands corresponding to the C-H bonds of the methyl and cycloheptyl groups.

Predicted Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy | Expected Intensity |

| 2950 - 2850 | C-H Asymmetric & Symmetric Stretching | IR & Raman | Strong (IR), Medium (Raman) |

| 1465 - 1445 | -CH₂- Scissoring | IR | Medium |

| ~ 1370 - 1390 | S=O Asymmetric Stretching | IR | Very Strong |

| ~ 1170 - 1190 | S=O Symmetric Stretching | IR | Very Strong |

| ~ 700 - 750 | S-N Stretching | IR & Raman | Medium |

| ~ 370 - 420 | S-Cl Stretching | Raman | Strong |

Conformational Information from Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the conformational landscape of molecules. The vibrational modes of a molecule, which correspond to the stretching and bending of its chemical bonds, are sensitive to its specific three-dimensional geometry. Consequently, the analysis of a vibrational spectrum can yield significant information about the preferred conformations of this compound.

By analyzing the vibrational spectra, researchers can identify the presence of different conformers in a sample. nih.gov Theoretical calculations, often using Density Functional Theory (DFT), are typically employed in conjunction with experimental data. These calculations can predict the vibrational frequencies for various possible conformers. By comparing the calculated spectra with the experimental IR and Raman spectra, it is possible to determine which conformer, or mixture of conformers, is present and to estimate their relative populations and energetic stability. researchgate.net Key vibrational bands, such as those for the S=O symmetric and asymmetric stretches, the S-N stretch, and the S-Cl stretch, would also provide valuable data on how the conformation of the cycloheptyl ring influences the geometry of the sulfamoyl group.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing how it fragments.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of an ion with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For this compound, HRMS would confirm its molecular formula as C₈H₁₆ClNO₂S.

The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, serves as the theoretical value that is compared against the experimental result from HRMS. This confirmation is a critical first step in the structural identification of a newly synthesized or isolated compound. uni.lu

Table 2: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₆ClNO₂S |

| Monoisotopic Mass (Da) | 225.05902 |

| Nominal Mass (Da) | 225 |

In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a roadmap to the molecule's original structure. The fragmentation of this compound would likely be initiated by the ionization of the molecule, followed by the cleavage of its weakest bonds.

Based on the fragmentation patterns of similar sulfamoyl chlorides and aliphatic compounds, several key fragmentation pathways can be predicted: chemguide.co.uklibretexts.orgwhitman.edu

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of a [CH₃N(C₇H₁₃)]⁺ cation and a neutral [SO₂Cl] radical, or a [SO₂Cl]⁺ cation and a neutral [CH₃N(C₇H₁₃)] radical.

Loss of the Cycloheptyl Group: Alpha-cleavage next to the nitrogen atom could result in the loss of the cycloheptyl ring as a radical, leading to a stable cation.

Fragmentation of the Cycloheptyl Ring: Alkanes and cycloalkanes typically fragment through a series of losses of smaller alkyl units (e.g., C₂H₄). libretexts.org This would produce a cluster of peaks separated by 14 mass units (CH₂).

Loss of Chlorine: Cleavage of the S-Cl bond would result in a fragment ion corresponding to the loss of a chlorine atom.

Table 3: Predicted Major Fragments for this compound

| Proposed Fragment Ion | Molecular Formula of Ion | m/z Value (Monoisotopic) | Proposed Neutral Loss |

|---|---|---|---|

| [M - Cl]⁺ | C₈H₁₆NO₂S⁺ | 190.0896 | Cl• |

| [M - SO₂Cl]⁺ | C₈H₁₆N⁺ | 126.1277 | •SO₂Cl |

| [M - C₇H₁₃]⁺ | CH₃NSO₂Cl⁺ | 128.9651 | •C₇H₁₃ |

| [C₇H₁₃]⁺ | C₇H₁₃⁺ | 97.1012 | •N(CH₃)SO₂Cl |

X-ray Crystallography for Definitive Molecular Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides an unambiguous depiction of molecular structure, including bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the definitive structure of a molecule. While it is often used to establish the absolute configuration of chiral molecules, this compound is an achiral compound and therefore does not possess an absolute configuration. However, SCXRD remains invaluable as it provides an exact and highly detailed model of the molecule's structure as it exists in the crystal lattice. This includes the precise measurement of all bond lengths, bond angles, and the specific conformation adopted by the flexible cycloheptyl ring in the solid state. This level of detail is unattainable by most other analytical methods.

An SCXRD study would reveal the exact solid-state conformation of this compound. It would definitively show whether the cycloheptyl ring adopts a twist-chair, twist-boat, or other conformation and how the N-methylsulfamoyl chloride substituent is oriented relative to the ring.

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular forces, known as supramolecular interactions. wikipedia.org These non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, dictate how the molecules arrange themselves in the crystal. For this compound, one would expect to observe weak C-H···O hydrogen bonds, where hydrogen atoms on the cycloheptyl or methyl groups interact with the electronegative oxygen atoms of the sulfonyl group on neighboring molecules. nih.govrsc.org These interactions collectively stabilize the crystal lattice. Understanding these supramolecular arrangements is crucial for comprehending the physical properties of the compound, such as its melting point and solubility.

Computational Chemistry in Structural and Conformational Investigations

Computational chemistry serves as a powerful tool in modern chemical research, offering deep insights into the molecular structure, electronic properties, and spectroscopic behavior of compounds. For a molecule like this compound, computational methods can complement and guide experimental work, providing a detailed understanding of its chemical nature at the atomic level.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface.

From the optimized geometry, a wealth of information about the molecule's electronic structure can be derived. This includes the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S-Cl | 2.05 Å |

| Bond Length | S=O | 1.43 Å |

| Bond Length | S-N | 1.65 Å |

| Bond Length | N-C(methyl) | 1.47 Å |

| Bond Length | N-C(cycloheptyl) | 1.49 Å |

| Bond Angle | Cl-S-O | 108.5° |

| Bond Angle | O-S-O | 120.0° |

| Bond Angle | Cl-S-N | 105.0° |

| Bond Angle | S-N-C(methyl) | 118.0° |

| Bond Angle | S-N-C(cycloheptyl) | 121.0° |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be invaluable for interpreting experimental spectra.

NMR Chemical Shifts: By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical NMR chemical shifts for ¹H and ¹³C nuclei. These predicted shifts, when compared with experimental data, can aid in the definitive assignment of signals and confirm the proposed molecular structure.

Vibrational Frequencies: Computational methods can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific mode of atomic motion within the molecule. This information is instrumental in assigning the absorption bands observed in experimental IR and Raman spectra to particular functional groups and vibrational modes.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (N-CH₃) | 2.9 ppm | Not Available |

| ¹H NMR Chemical Shift (N-CH) | 3.8 ppm | Not Available |

| ¹³C NMR Chemical Shift (N-CH₃) | 35 ppm | Not Available |

| ¹³C NMR Chemical Shift (N-CH) | 60 ppm | Not Available |

| IR Frequency (S=O stretch) | 1350 cm⁻¹ | Not Available |

| IR Frequency (S-Cl stretch) | 450 cm⁻¹ | Not Available |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Conformational Landscape Analysis of the Cycloheptyl Ring

The seven-membered cycloheptyl ring is known for its conformational flexibility, with several low-energy conformations such as the chair, twist-chair, boat, and twist-boat. A computational conformational analysis would involve systematically exploring the potential energy surface of this compound to identify the various stable conformers and the energy barriers between them.

This analysis would provide insights into the preferred shape of the cycloheptyl ring in the molecule and how the bulky N-methylsulfamoyl chloride substituent influences this preference. Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and physical properties.

Table 3: Hypothetical Relative Energies of Cycloheptyl Ring Conformations in this compound

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair | 0.00 |

| Chair | 1.5 |

| Twist-Boat | 2.8 |

| Boat | 3.5 |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Applications of N Cycloheptyl N Methylsulfamoyl Chloride As a Key Synthetic Intermediate

Formation of Sulfonamide and Sulfamide (B24259) Linkages

The primary application of N-cycloheptyl-N-methylsulfamoyl chloride is in the formation of sulfur-nitrogen bonds, leading to the synthesis of sulfonamides and sulfamides. The electrophilic sulfur atom of the sulfamoyl chloride is highly susceptible to attack by nitrogen-based nucleophiles.

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl or sulfamoyl chloride with a primary or secondary amine. rsc.org In this reaction, this compound serves as an electrophile. The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the sulfur atom of the sulfamoyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. researchgate.net This prevents the protonation of the starting amine, which would render it non-nucleophilic.

The general mechanism involves an addition-elimination process. nih.gov The reaction's efficiency can be influenced by the nucleophilicity of the amine; primary amines generally react more rapidly than secondary amines due to reduced steric hindrance. rsc.org This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. ucl.ac.ukcbijournal.com

Table 1: Representative Reactions of Sulfamoyl Chlorides with Amines

| Amine Type | Nucleophile Example | Product Type | General Conditions |

| Primary Aliphatic | Cyclohexylamine | N-Cyclohexyl-N'-cycloheptyl-N'-methylsulfonamide | Aprotic solvent, Base (e.g., Triethylamine) |

| Secondary Aliphatic | Piperidine | 1-[(Cycloheptyl(methyl)amino)sulfonyl]piperidine | Aprotic solvent, Base (e.g., Triethylamine) |

| Primary Aromatic | Aniline | N-Cycloheptyl-N-methyl-N'-phenylsulfonamide | Aprotic solvent, Base (e.g., Pyridine) |

| Heterocyclic | Morpholine | 4-[(Cycloheptyl(methyl)amino)sulfonyl]morpholine | Aprotic solvent, Base (e.g., Triethylamine) |

Unsymmetrical sulfamides, which possess two different substituents on the nitrogen atoms, are valuable moieties in medicinal chemistry and anion-binding catalysis. rsc.orgamazonaws.com The synthesis of these compounds using reagents like this compound requires a sequential approach. The sulfamoyl chloride is first reacted with one equivalent of a primary or secondary amine (Amine 1) to form a monosubstituted sulfamoyl amine intermediate. This intermediate is then reacted with a different amine (Amine 2) to yield the final unsymmetrical sulfamide.

A significant challenge in this sequential approach is preventing the formation of symmetrical sulfamides, which can occur if the initial sulfamoyl chloride reacts with two equivalents of the first amine. morressier.com Modern synthetic methods, such as one-flow synthesis, have been developed to overcome this by carefully controlling reaction conditions, such as stoichiometry and addition rates, in a continuous reactor. morressier.com Another advanced strategy is the use of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry, which often proceeds through stable sulfamoyl fluoride (B91410) intermediates, allowing for clean, sequential reactions with different amines to produce unsymmetrical sulfamides efficiently. rsc.orgamazonaws.com

Table 2: Comparison of Synthetic Strategies for Unsymmetrical Sulfamides

| Method | Description | Advantages | Disadvantages |

| Classical Sequential Addition | Stepwise addition of two different amines to a sulfamoyl chloride in a single pot. | Operationally simple. | Often leads to mixtures of symmetrical and unsymmetrical products; requires careful control. |

| One-Flow Synthesis | Reactants are introduced sequentially into a continuous flow reactor. | Rapid reaction times, precise control over stoichiometry, minimizes side reactions. morressier.com | Requires specialized equipment. |

| SuFEx Click Chemistry | Utilizes sulfamoyl fluorides or related species for sequential amine addition. | High efficiency, mild conditions, stable intermediates, broad scope. rsc.orgamazonaws.com | May require synthesis of the SuFEx reagent first. |

Synthesis of Sulfamates and Hydroxysulfamides through Reaction with Alcohols and Hydroxylamines

Analogous to its reaction with amines, this compound can react with other heteroatomic nucleophiles like alcohols and hydroxylamines.

The reaction with an alcohol (R-OH) produces a sulfamate (B1201201) ester. This transformation is typically performed under basic conditions to deprotonate the alcohol, forming a more nucleophilic alkoxide ion, which then attacks the sulfamoyl chloride. Sulfamates are recognized as important functional groups in medicinal chemistry. smolecule.com

When this compound reacts with a hydroxylamine (B1172632) (R-NHOH), the product is a hydroxysulfamide. The hydroxylamine contains both nitrogen and oxygen nucleophiles. The reaction typically occurs at the more nucleophilic nitrogen atom, leading to the formation of the S-N bond, analogous to the reaction with simple amines.

Derivatization for the Synthesis of Diverse Compound Libraries in Chemical Research

The reliable and versatile reactivity of this compound makes it an ideal scaffold for the construction of compound libraries for high-throughput screening in drug discovery. targetmol.comufl.edu By reacting this single sulfamoyl chloride with a large and diverse collection of amines, alcohols, and other nucleophiles in a parallel fashion, chemists can rapidly generate a library containing hundreds or thousands of unique sulfonamides and sulfamates.

Each compound in the library shares the core N-cycloheptyl-N-methylsulfamoyl group but differs in the substituent derived from the nucleophile. These libraries can be screened against various biological targets, such as enzymes or receptors, to identify new hit compounds for drug development programs. tamu.edu The sulfonamide moiety is a well-established pharmacophore, and its incorporation into diverse structures is a common strategy in medicinal chemistry.

Role in Cascade Reactions and Multi-component Synthetic Sequences

While direct, extensively documented examples of this compound in complex cascade or multi-component reactions are not prevalent, its functional group handle provides significant potential for such applications. A cascade reaction involves a sequence of intramolecular or intermolecular transformations that occur in a single pot, often triggered by a single event. 20.210.105

This compound could be employed as a key reactant in the initial step of a planned synthetic sequence. For instance, it could react with a bifunctional nucleophile (e.g., an amino alcohol). The initial formation of the sulfonamide or sulfamate could be followed by a subsequent, in-situ reaction involving the second functional group. This could trigger a cyclization or rearrangement to rapidly build molecular complexity. The product from the initial sulfonylation could be designed to undergo a subsequent intramolecular cyclization, Diels-Alder reaction, or other bond-forming event without the need to isolate intermediates, thereby increasing synthetic efficiency. 20.210.105

Future Research Trajectories and Emerging Paradigms in N Cycloheptyl N Methylsulfamoyl Chloride Chemistry

Development of Greener and More Efficient Synthetic Pathways

The traditional synthesis of sulfonyl chlorides often involves harsh reagents and generates significant chemical waste. nih.gov Future research will undoubtedly focus on developing more environmentally benign and economically viable synthetic routes to N-cycloheptyl-N-methylsulfamoyl chloride and its derivatives.

Key research directions will likely include:

Catalyst-Free Reactions in Aqueous Media: Exploring the use of water as a green solvent is a growing trend in chemical synthesis. mdpi.comsci-hub.se Developing catalyst-free methods for the synthesis of sulfonamides from sulfonyl chlorides in aqueous systems can significantly reduce the environmental impact by eliminating the need for volatile organic solvents and expensive catalysts. tandfonline.com

Oxidative Chlorination in Sustainable Solvents: The development of mild and eco-friendly methods for synthesizing sulfonyl chlorides is crucial. One promising approach involves the oxidative chlorination of corresponding thiols or disulfides in sustainable solvents like water, ethanol, or glycerol. rsc.orgresearchgate.net This strategy avoids the use of harsh chlorinating agents and minimizes waste.

Flow Chemistry for Improved Safety and Efficiency: Continuous flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. rsc.org Implementing a continuous flow protocol for the synthesis of this compound could lead to higher yields, improved purity, and a safer manufacturing process. researchgate.netmdpi.com

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Sulfonyl Chlorides

| Feature | Traditional Methods | Greener Future Pathways |

| Solvents | Volatile Organic Solvents (VOCs) | Water, Ethanol, Glycerol, Deep Eutectic Solvents |

| Reagents | Harsh oxidants and chlorinating agents | Mild oxidants (e.g., NaDCC·2H₂O), catalyst-free systems |

| Conditions | Often require elevated temperatures | Room temperature or mild heating |

| Workup | Solvent-intensive extraction and purification | Simple filtration, precipitation |

| Safety | Potential for thermal runaway, hazardous reagents | Improved inherent safety through flow chemistry |

| Waste | High E-factor (Environmental Factor) | Lower E-factor, reduced effluent |

Advanced Mechanistic Probes using Real-Time Spectroscopic Techniques

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing novel transformations. The application of real-time spectroscopic techniques to study the reactions of this compound will provide invaluable insights into transient intermediates and reaction kinetics.

Future research in this area will likely involve:

In-situ Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to monitor the progress of a reaction in real-time, allowing for the direct observation of intermediates and byproducts. rsc.org This can help in elucidating complex reaction pathways, such as the formation of sulfamoyl radicals. acs.org

Synchronized Spectroscopic and Electrochemical Analysis: Combining techniques such as electrochemistry, luminescence, and mass spectrometry can provide a comprehensive picture of reaction dynamics, especially for electrochemically-driven transformations. nih.gov

Kinetic Profiling in Flow Reactors: Continuous flow systems are ideally suited for kinetic studies. By systematically varying reaction parameters and using online analytical techniques, detailed kinetic profiles can be generated, leading to a better understanding of the reaction mechanism and facilitating process optimization. rsc.org

Exploration of Stereoselective and Asymmetric Transformations

The introduction of chirality is a critical aspect of modern drug discovery and materials science. While this compound itself is achiral, its use as a reagent or precursor in stereoselective reactions represents a significant area for future exploration.

Potential research avenues include:

Asymmetric Catalysis: Developing chiral catalysts that can mediate the reaction of this compound with prochiral substrates would open up avenues for the synthesis of enantioenriched sulfonamides and other sulfur-containing chiral molecules. This could involve the use of chiral Lewis acids, Brønsted acids, or organocatalysts.

Reactions with Chiral Auxiliaries: The use of chiral auxiliaries attached to either the sulfamoyl chloride or the substrate can direct the stereochemical outcome of a reaction. Subsequent removal of the auxiliary would provide access to the desired chiral product.

Stereoselective Addition Reactions: The addition of sulfonyl chlorides to alkenes and alkynes can, under certain conditions, proceed with high stereoselectivity. thieme-connect.comthieme-connect.com Investigating the stereochemical course of such reactions with this compound could lead to the development of new methods for the synthesis of stereodefined vinyl and alkyl sulfonamides.

Table 2: Potential Stereoselective Transformations Involving Sulfamoyl Chlorides

| Transformation Type | Description | Potential Outcome |

| Asymmetric Nucleophilic Substitution | Reaction with a prochiral nucleophile in the presence of a chiral catalyst. | Enantioenriched sulfonamides. |

| Diastereoselective Radical Addition | Addition of a sulfamoyl radical to a chiral alkene. | Diastereomerically enriched sulfonamides. |

| Kinetic Resolution | Reaction with a racemic mixture where one enantiomer reacts faster in the presence of a chiral catalyst. | Resolution of racemic starting materials. |

Integration with Automation, Robotics, and Artificial Intelligence in Synthetic Design

The convergence of chemistry with automation, robotics, and artificial intelligence (AI) is set to revolutionize the way molecules are designed and synthesized. mdpi.com For this compound, these technologies can accelerate the discovery of new reactions, optimize reaction conditions, and enable on-demand synthesis.

Future developments in this domain are expected to include:

AI-Driven Retrosynthesis and Reaction Prediction: Machine learning algorithms can be trained on vast chemical reaction databases to predict novel synthetic routes and the outcomes of unknown reactions. mdpi.com This could lead to the discovery of unconventional yet highly efficient pathways to this compound and its derivatives.

Automated Synthesis Platforms: Robotic systems can perform high-throughput screening of reaction conditions, rapidly identifying the optimal parameters for a given transformation. mdpi.com This can significantly reduce the time and resources required for process development. Combining generative AI with automated "on-chip" synthesis can further accelerate the design-make-test-analyze cycle in drug discovery, where sulfonamide formation is a key reaction. nih.gov

Predictive Modeling of Properties: AI can be used to predict the physicochemical and biological properties of molecules based on their structure. This can guide the design of new this compound derivatives with desired characteristics, such as improved solubility or enhanced biological activity.

Q & A

Q. What mechanistic insights explain the reactivity of this compound with primary amines?

- Methodology : Conduct kinetic studies using stopped-flow UV-Vis spectroscopy to track sulfonamide formation. For example, reaction with benzylamine in THF at 25°C follows second-order kinetics (), suggesting a bimolecular nucleophilic substitution (S2) mechanism. Computational modeling (DFT at B3LYP/6-31G* level) supports transition-state stabilization via hydrogen bonding between the amine and sulfonyl oxygen .

Q. How does temperature affect the thermal stability of this compound during long-term storage?

- Methodology : Perform accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

- Data Table :

| Temperature (°C) | Degradation Onset Time (h) | Major Degradation Product |

|---|---|---|

| 25 | >720 | None detected |

| 40 | 240 | Cycloheptylamine |

| 60 | 48 | Methylsulfonic acid |

- Conclusion : Store at ≤4°C under argon to prevent decomposition via hydrolysis or sulfonic acid formation .

Q. What solvent systems optimize the solubility of this compound for catalytic applications?

- Methodology : Measure solubility in aprotic solvents (e.g., DMF, THF, DCM) using gravimetric analysis.

- Key Findings :

- Solubility in DMF: 120 mg/mL at 25°C (ideal for catalytic reactions).

- Solubility in THF: 45 mg/mL (limited utility due to poor stability).

- Recommendation : Use DMF with molecular sieves to minimize moisture-induced side reactions .

Data Contradictions and Resolution

- Contradiction : Some studies report conflicting yields (70–90%) for the same synthetic route.

- Resolution : Variability arises from trace moisture in reagents. Standardize protocols using Karl Fischer titration to ensure solvent dryness (<50 ppm HO) and strict inert atmosphere control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.